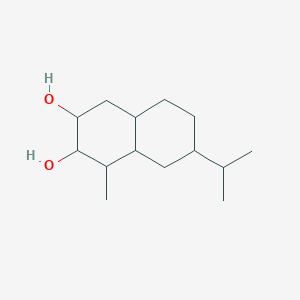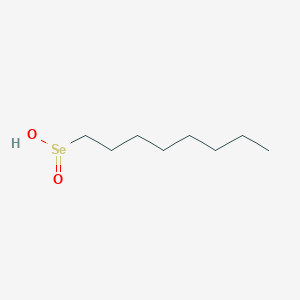
1-Octaneseleninic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Octaneseleninic acid is an organoselenium compound with the molecular formula C8H18O2Se It is a derivative of octane, where one of the hydrogen atoms is replaced by a seleninic acid group (-SeO2H)
Métodos De Preparación
The synthesis of 1-Octaneseleninic acid typically involves the oxidation of 1-octaneselenol. One common method is the reaction of 1-octaneselenol with hydrogen peroxide (H2O2) under acidic conditions. The reaction proceeds as follows:
-
Oxidation Reaction
Reactants: 1-octaneselenol, hydrogen peroxide
Conditions: Acidic medium, typically using acetic acid
Products: this compound, water
The reaction can be represented by the equation: [ \text{C8H17SeH} + \text{H2O2} \rightarrow \text{C8H17SeO2H} + \text{H2O} ]
Análisis De Reacciones Químicas
1-Octaneseleninic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to selenonic acid derivatives.
Reduction: It can be reduced back to 1-octaneselenol using reducing agents like sodium borohydride (NaBH4).
Substitution: The seleninic acid group can participate in substitution reactions, forming different organoselenium compounds.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Acetic acid, ethanol, water
Major products formed from these reactions include selenonic acids, selenols, and various substituted organoselenium compounds.
Aplicaciones Científicas De Investigación
1-Octaneseleninic acid has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organoselenium compounds.
Medicinal Chemistry: Due to its potential antioxidant properties, it is studied for its role in preventing oxidative stress-related diseases.
Biological Studies: It is used in research to understand the role of selenium in biological systems and its potential therapeutic benefits.
Industrial Applications: It can be used in the development of new materials with unique properties due to the presence of selenium.
Mecanismo De Acción
The mechanism by which 1-Octaneseleninic acid exerts its effects is primarily through its ability to undergo redox reactions. The seleninic acid group can participate in oxidation-reduction cycles, which can influence various biochemical pathways. The molecular targets and pathways involved include:
Antioxidant Activity: It can neutralize free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Enzyme Modulation: It can interact with enzymes involved in redox reactions, potentially modulating their activity.
Comparación Con Compuestos Similares
1-Octaneseleninic acid can be compared with other organoselenium compounds such as:
1-Octaneselenol: The precursor to this compound, which has a selenol group (-SeH) instead of a seleninic acid group.
Selenonic Acids: These are more oxidized forms of organoselenium compounds, with a higher oxidation state of selenium.
Selenides: Compounds where selenium is bonded to carbon, often used in different types of organic reactions.
Propiedades
Número CAS |
14847-10-0 |
|---|---|
Fórmula molecular |
C8H18O2Se |
Peso molecular |
225.20 g/mol |
Nombre IUPAC |
octane-1-seleninic acid |
InChI |
InChI=1S/C8H18O2Se/c1-2-3-4-5-6-7-8-11(9)10/h2-8H2,1H3,(H,9,10) |
Clave InChI |
QBAOXINNSHQLNT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC[Se](=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


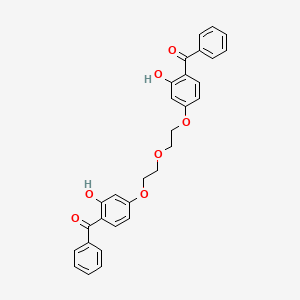
![6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14716251.png)
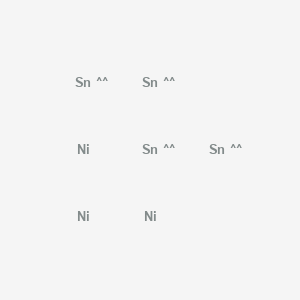
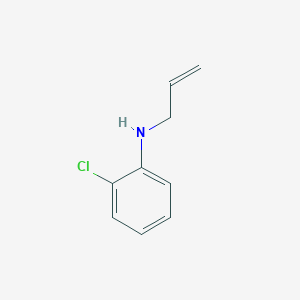
![11-Methoxy-7-methyl-1,2,3,4,5,6,7,7a,8,12b-decahydrodibenzo[d,f]indol-12-ol](/img/structure/B14716261.png)
![3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B14716264.png)

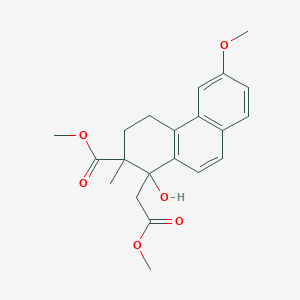
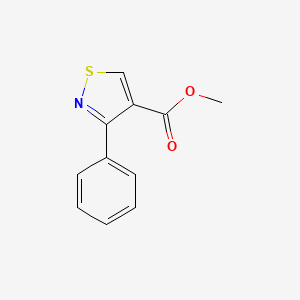
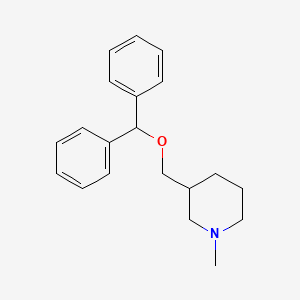
phosphanium chloride](/img/structure/B14716299.png)

![2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one](/img/structure/B14716309.png)
